molecular formula C11H13N3O3 B2400566 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one CAS No. 66299-68-1

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

Cat. No. B2400566
CAS RN: 66299-68-1
M. Wt: 235.243
InChI Key: ZRWQQVCMYRGUPA-UHFFFAOYSA-N
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Description

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as 2-methyl-3-amino-6,7-dimethoxyquinazolin-4(3H)-one, is a heterocyclic compound with a quinazolin-4(3H)-one core structure. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology.

Scientific Research Applications

Synthesis of Quinazolin Derivatives

The molecule "3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one" has been utilized in the synthesis of various quinazolin derivatives. These derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one and others, have been synthesized and characterized by elemental analysis, FT-IR, NMR techniques. The significance of these derivatives lies in their potential as antioxidants, demonstrated by their capacity to scavenge DPPH and Nitric oxide (NO) radicals, showcasing better or comparable scavenging capacity against common antioxidants like ascorbic acid (Al-azawi, 2016).

Schiff Bases as Corrosion Inhibitors

Schiff bases derived from 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, specifically BZ3 and BZ4, have been employed as highly efficient inhibitors of mild steel corrosion in corrosive acid. The inhibition efficiencies were remarkable, with BZ4 and BZ3 achieving efficiencies of 96% and 92% respectively, at the maximum tested concentration. These studies provide crucial insights into the structure-activity relationship of these compounds and their potential industrial applications (Jamil et al., 2018).

Biological Applications

Antituberculosis Activity

A series of novel scaffold-based 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds were synthesized and evaluated for their in vitro activity against the H37Ra strain of Mycobacterium tuberculosis. The study discovered several analogs with potent anti-tuberculosis activity, indicating the potential of these compounds in developing new anti-tuberculosis agents (Panneerselvam et al., 2016).

Anticonvulsant Activity

N3 aryl/heteroaryl substituted 2-((benzyloxy and phenylthio) methyl) 6,7-dimethoxyquinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity. The compounds were tested using various epilepsy models, and among them, compound 8f displayed a significant activity profile with minimum neurotoxicity, indicating its potential as a therapeutic agent for epilepsy (Das et al., 2014).

Cerebroprotective Activity

Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cerebroprotective properties. The study aimed to investigate the potential of these derivatives in treating neurodegenerative conditions like Alzheimer's disease and cerebral ischemia. Among the derivatives, compounds 3i, 3j, and 3k showed the most pronounced cerebrotropic activity, positioning them as promising candidates for further research (Chiriapkin et al., 2022).

properties

IUPAC Name

3-amino-6,7-dimethoxy-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWQQVCMYRGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one

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